molecular formula C23H20N4O3S2 B2604530 4-(N-ethyl-N-phenylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide CAS No. 864939-24-2

4-(N-ethyl-N-phenylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Cat. No. B2604530
CAS RN: 864939-24-2
M. Wt: 464.56
InChI Key: RBDXUXIEVBOWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-ethyl-N-phenylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide, also known as EPL, is a small molecule inhibitor that has been extensively studied in the field of cancer research. EPL is a potent inhibitor of the enzyme heat shock protein 90 (HSP90), which is a chaperone protein that plays a critical role in the folding and stabilization of many oncogenic proteins. Inhibition of HSP90 has emerged as a promising strategy for the treatment of cancer, and EPL has shown great potential as a therapeutic agent.

Scientific Research Applications

Heterocyclic Synthesis

Thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis to yield a variety of nitrogen nucleophiles, demonstrating the importance of similar compounds in the development of novel heterocyclic compounds with potential applications in medicinal chemistry and organic synthesis R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, Susan I. Aziz, 2004.

Antimicrobial and Antituberculosis Activity

Compounds structurally related to 4-(N-ethyl-N-phenylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide have been investigated for their antimicrobial and antituberculosis activities, indicating their potential in developing new therapeutic agents. For instance, thiazole-aminopiperidine hybrids have shown promise as novel Mycobacterium tuberculosis GyrB inhibitors V. U. Jeankumar, J. Renuka, P. Santosh, V. Soni, J. Sridevi, P. Suryadevara, P. Yogeeswari, D. Sriram, 2013.

Anticancer Activity

A multicomponent approach to synthesize thiazolo[3,2-a]pyridines has revealed compounds with promising anticancer activity across a range of cancer cell lines, highlighting the potential of similar compounds in cancer research C. Altuğ, A. Burnett, Esra Caner, Y. Dürüst, M. Elliott, R. J. Glanville, Carol Guy, A. Westwell, 2011.

Novel Synthesis Methods

The development of novel synthesis methods for heterocyclic compounds is another area of application. For example, one-pot green synthesis has been applied to synthesize novel thiazolepyridine conjugated benzamides as anti-bacterial agents, demonstrating the compound's relevance in green chemistry and antibacterial research Chepyala Karuna, C. V. Reddy, R. Syed, A. Atta, 2021.

properties

IUPAC Name

4-[ethyl(phenyl)sulfamoyl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S2/c1-2-27(19-8-4-3-5-9-19)32(29,30)20-12-10-17(11-13-20)22(28)26-23-25-21(16-31-23)18-7-6-14-24-15-18/h3-16H,2H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDXUXIEVBOWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-ethyl-N-phenylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

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